Benzene, propenyl- (also known as allylbenzene) is an organic compound with the molecular formula and a molecular weight of approximately 118.1757 g/mol. It is characterized by a benzene ring substituted with a propenyl group, specifically at the second position (1-phenyl-2-propene). The compound appears as a colorless liquid with a sweet, floral odor and is commonly used in various chemical syntheses and industrial applications. Its IUPAC name is 2-propenylbenzene, and it has several synonyms, including allylbenzene, 1-phenyl-2-propene, and 3-phenylpropene .
Thermochemical data indicates that the heat of formation for benzene, propenyl- is approximately in gas phase reactions .
Benzene, propenyl- exhibits various biological activities. It has been studied for its potential effects on human health, particularly regarding its metabolism and toxicity. Research indicates that it can be metabolized in the liver to produce reactive metabolites that may have implications for liver function and carcinogenicity .
In animal studies, benzene, propenyl- has shown low acute toxicity but may cause mild liver changes at high doses. The primary metabolic pathways include β-oxidation and o-demethylation, resulting in metabolites such as 4-methoxycinnamyl alcohol and 4-hydroxy-propenylbenzene .
Benzene, propenyl- can be synthesized through several methods:
Each method varies in efficiency and yield depending on the reaction conditions employed.
Benzene, propenyl- is utilized in various applications:
Additionally, it is used in the production of polymers and as a solvent in organic synthesis.
Studies on benzene, propenyl-'s interactions reveal its potential effects when combined with other compounds. For instance:
Research indicates that these interactions are crucial for understanding both its therapeutic potential and safety profile .
Benzene, propenyl- shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Styrene | Vinyl-substituted benzene | Lacks the alkyl side chain; primarily used in polymer production. |
| Cinnamaldehyde | Aromatic aldehyde | Contains an aldehyde functional group; used widely in flavoring. |
| Anethole | Methoxy-substituted phenol | Exhibits distinct flavor properties; commonly found in anise oil. |
| Allylbenzene | Structural isomer | Same molecular formula but different structure; serves similar applications. |
Benzene, propenyl-'s unique characteristic lies in its combination of an alkene functionality with an aromatic system, making it versatile for both industrial applications and biological interactions.
Grignard reagents remain indispensable for constructing propenylbenzene frameworks through nucleophilic addition or cross-coupling reactions. The preparation of cis- or trans-propenylmagnesium bromides enables stereocontrolled access to propenylbenzene isomers. For instance, cis-propenylmagnesium bromide reacts with methyl bromide in tetrahydrofuran (THF) under Ag(I) catalysis to yield cis-butene-2 with 98% stereochemical retention [1]. Conversely, the trans-propenyl analog produces a 7:3 mixture of cis- and trans-butene-2, suggesting radical intermediates under these conditions [1].
A patent by CN104892345A demonstrates the scalability of Grignard-based synthesis, where benzyl chloride reacts with magnesium in ether-tetrahydrofuran mixed solvents to form benzylmagnesium chloride, which subsequently couples with ethylating agents like monobromethane to yield n-propylbenzene derivatives [3]. This method achieves yields up to 45% for n-propylbenzene while minimizing aluminum-containing waste [3].
Table 1: Grignard-Mediated Propenylbenzene Synthesis
| Substrate | Grignard Reagent | Catalyst | Product | Yield (%) | Stereochemistry |
|---|---|---|---|---|---|
| Methyl bromide | cis-propenylMgBr | Ag(I) | cis-butene-2 | 98 | Retention |
| trans-propenylMgBr | Methyl bromide | Ag(I) | cis:trans-butene-2 (7:3) | 97 | Partial inversion |
| Benzyl chloride | BenzylMgCl | None | n-propylbenzene | 45 | N/A |
Transition metals such as copper and iron enhance the efficiency of propenylbenzene synthesis via cross-coupling. Linstrumelle reported that CH₃CH=C(CH₃)MgCl reacts with n-C₃H₇I in THF using CuI, yielding 88% cis- and 12% trans-alkene products [1]. Similarly, FeCl₃ catalyzes homocoupling of aryl Grignard reagents in THF, enabling intramolecular cyclization to form tricyclic systems like 11 in Scheme 4 of ACS publications [1].
Recent work by JACS highlights the role of potassium bases in cross-coupling; KCH₂TMS facilitates aryl-propenyl couplings with 92% yield under PMDETA coordination [4]. Ether solvents like THF outperform hydrocarbons in minimizing homocoupling side reactions [4].
Table 2: Metal-Catalyzed Allylation Performance
| Catalyst | Substrate | Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| CuI | CH₃CH=C(CH₃)MgCl | THF, 0°C | cis:trans (88:12) | 97 | High |
| FeCl₃ | ArylMgBr | THF, reflux | Homocoupled arene | 85 | Moderate |
| KCH₂TMS | Aryl halide | Hexane, PMDETA | Propenylarene | 92 | Excellent |
Positional isomerization allows interconversion between propenylbenzene isomers. Acid-catalyzed processes using HCl or H₂SO₄ promote allylic shifts, converting terminal propenyl groups to internal alkenes. For example, cis-propenylbenzene isomerizes to trans-allylbenzene under HCl catalysis at 80°C with 75% efficiency. Transition metals like Pd/C facilitate hydrogen-mediated isomerization, enabling access to thermodynamically favored isomers [1].
Table 3: Isomerization Conditions and Outcomes
| Starting Isomer | Catalyst | Conditions | Product Isomer | Yield (%) |
|---|---|---|---|---|
| cis-propenyl | HCl | 80°C, 12 h | trans-allyl | 75 |
| trans-propenyl | Pd/C | H₂, 50°C, 6 h | cis-allyl | 82 |
Regioselective addition to the propenyl group enables targeted functionalization. Anti-Markovnikov hydroboration of propenylbenzene with 9-BBN yields the less substituted borane intermediate, which oxidizes to the secondary alcohol with 90% regiocontrol [1]. In contrast, acid-catalyzed hydration follows Markovnikov selectivity, producing the tertiary alcohol. Radical additions using AIBN initiators achieve moderate regioselectivity, favoring terminal adducts [4].
Table 4: Hydrofunctionalization Regioselectivity
| Reagent | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|
| 9-BBN | THF, 0°C | Anti-Markovnikov | 90 |
| H₂O/H₂SO₄ | 100°C, 24 h | Markovnikov | 85 |
| AIBN/HSiCl₃ | Benzene, reflux | Terminal | 65 |
The thermodynamic stability relationships among propenylbenzene isomers constitute a fundamental aspect of their chemical behavior. Comprehensive analysis reveals that the trans-1-propenylbenzene (E-β-methylstyrene) isomer demonstrates superior thermodynamic stability compared to its cis counterpart and the allyl-substituted benzene analog [3] [4].
Experimental and computational investigations have established that trans-1-propenylbenzene exhibits enhanced stability by approximately 2.8 kJ/mol relative to the cis isomer at room temperature, corresponding to a 76:24 equilibrium ratio [5]. This stability difference originates from steric strain between the larger substituents positioned on the same side of the double bond in the cis configuration, analogous to the steric interference observed in axial conformations of cyclohexane derivatives [5].
The relative thermodynamic stabilities of propenylbenzene isomers have been determined through multiple methodological approaches. Isomerization studies using palladium(II) chloride catalysis demonstrate rapid conversion of allylbenzene to predominantly trans-β-methylstyrene, with minimal formation of the cis isomer [3]. These observations align with thermodynamic predictions, where the trans isomer represents the most thermodynamically favored configuration [4].
Computational assessments utilizing density functional theory methods confirm experimental findings. The energy difference between cis and trans conformers of 3-methylstyrene, a closely related system, has been calculated as only 2.1 cm⁻¹, with the cis conformer having marginally lower energy [6]. However, for propenylbenzene systems, the trans configuration consistently demonstrates thermodynamic preference due to reduced steric interactions and optimized orbital overlap.
Temperature-dependent studies reveal that the thermodynamic stability relationships remain consistent across the temperature range of 273-373 K, with the trans isomer maintaining its energetic advantage [7]. The activation energy for cis-trans isomerization ranges from 75-90 kJ/mol, depending on the specific substitution pattern and reaction conditions [3].
Rotational barriers in allyl-benzene systems represent critical parameters governing molecular flexibility and conformational dynamics. The energy barriers associated with internal rotation about various bonds significantly influence the molecular behavior and reactivity patterns of these compounds [8] [9].
The primary rotational barrier in allylbenzene involves rotation about the C-C bond connecting the allyl group to the benzene ring. Density functional theory calculations using B3LYP functional predict barrier heights of 12-15 kJ/mol for this rotation [10]. This relatively low barrier permits facile rotation at ambient temperatures, contributing to the conformational flexibility observed in solution-phase studies [11].
The allyl radical system, which serves as a model for understanding rotational dynamics in allyl-benzene compounds, exhibits a rotation barrier of 4.5-6.2 kJ/mol as determined through complete basis set (CBS-Q) calculations [8]. This value demonstrates excellent agreement with experimental determinations using time-resolved photoacoustic calorimetry, validating the computational approach for related systems [12].
Comparative analysis of rotational barriers reveals systematic trends across related aromatic systems. Benzyl radical rotation exhibits barriers of 8.4-10.5 kJ/mol, while allyl cation rotation demonstrates lower barriers of 2.1-3.8 kJ/mol [8]. These variations reflect the electronic structure differences and the extent of conjugation stabilization in each system.
The propenyl-phenyl torsional barrier, involving rotation about the aromatic ring-substituent bond, ranges from 8-12 kJ/mol depending on the substitution pattern [13]. This barrier height permits rapid rotation at room temperature while maintaining some conformational preference for planar or near-planar arrangements that maximize π-conjugation.
Advanced computational studies employing M06-2X functional demonstrate that C=C double bond rotation in propenylbenzene requires substantially higher activation energies of 180-200 kJ/mol [13]. This significant barrier ensures that cis-trans isomerization occurs only under specific catalytic conditions or elevated temperatures, consistent with experimental observations [3].
Solvent effects profoundly influence the molecular configuration and conformational preferences of benzene, propenyl- systems. The interaction between the solute molecule and surrounding solvent molecules modulates the relative energies of different conformational states, leading to solvent-dependent equilibria [14] [15].
In gas-phase conditions, allylbenzene adopts extended conformations that minimize intramolecular interactions while maximizing entropy [14]. However, the introduction of solvent molecules creates specific solute-solvent interactions that stabilize alternative conformational arrangements. Aromatic solvents such as benzene and toluene promote π-π stacking interactions, leading to more compact molecular geometries [16].
Systematic investigation of solvent effects reveals that increasing solvent polarity generally stabilizes more compact conformations through enhanced dipole-dipole interactions. The stability enhancement ranges from -2.1 kJ/mol in benzene to -8.2 kJ/mol in water, demonstrating the significant influence of solvent dielectric properties [17]. These effects correlate strongly with the dielectric constant of the solvent medium, following established linear free energy relationships [16].
Protic solvents, particularly alcohols and water, exhibit unique stabilization mechanisms through hydrogen bonding interactions with the aromatic π-system and aliphatic substituents. Ethanol and water create highly compact conformations with stabilization energies of -6.5 and -8.2 kJ/mol, respectively [17]. These interactions involve both the aromatic ring and the aliphatic side chain, creating multiple binding sites that enhance solvation effects.
The molecular configuration changes induced by solvent effects extend beyond simple stabilization to include modifications of bond angles and dihedral angles. In polar solvents, the propenyl side chain exhibits increased deviation from planarity, with dihedral angle changes of 5-15° compared to gas-phase geometries [15]. These conformational modifications reflect the balance between intramolecular conjugation and intermolecular solvation forces.
Nuclear magnetic resonance studies have provided experimental validation of solvent-induced conformational changes. Chemical shift variations in different solvents correspond to altered electronic environments resulting from modified molecular geometries [15]. The magnitude of these effects correlates with calculated solvation energies, supporting the theoretical predictions of solvent-dependent conformational equilibria.
The validation of density functional theory calculations against experimental data represents a crucial aspect of computational chemistry applied to benzene, propenyl- systems. Comprehensive comparison studies have established the reliability and limitations of various DFT functionals for predicting physicochemical properties of these aromatic compounds [10] [18].
Structural parameter validation demonstrates excellent agreement between DFT calculations and experimental determinations. Bond lengths calculated using B3LYP functional exhibit mean absolute deviations of 0.01-0.02 Å from experimental values, while bond angles show deviations of 1-2° [18]. The M06-2X functional provides marginally improved accuracy for non-covalent interactions, with comparable performance for covalent bond parameters [10].
Vibrational frequency calculations using DFT methods demonstrate acceptable agreement with experimental infrared and Raman spectroscopic data. The mean absolute deviation for vibrational frequencies ranges from 20-40 cm⁻¹, representing typical accuracy for organic molecules [18]. Scaling factors of 0.96-0.98 are commonly applied to correct for systematic errors in harmonic frequency calculations.
Thermodynamic property validation reveals that DFT calculations provide reliable predictions for enthalpy, entropy, and free energy changes. The accuracy of thermodynamic calculations depends significantly on the inclusion of zero-point energy corrections and thermal contributions to the molecular partition functions [19]. Mean absolute deviations of 3-6% are typical for well-validated DFT functionals applied to organic systems.
Reaction energy calculations demonstrate particular strength in DFT validation studies. The prediction of isomerization energies, activation barriers, and reaction enthalpies shows mean absolute deviations of 2-5 kJ/mol compared to experimental values [10]. This accuracy level enables reliable prediction of reaction thermodynamics and kinetics for synthetic applications.
The validation of solvent effects through DFT calculations requires careful consideration of solvation models. Polarizable continuum model (PCM) calculations demonstrate mean absolute deviations of 1-3 kJ/mol for solvation energies in common organic solvents [17]. The SMD solvation model provides enhanced accuracy for polar and hydrogen-bonding solvents, with improved treatment of specific solute-solvent interactions [15].
Rotational barrier calculations represent a particularly challenging validation target due to the subtle balance between electronic and steric effects. DFT calculations using dispersion-corrected functionals (B3LYP-D3, M06-2X) demonstrate mean absolute deviations of 1-3 kJ/mol for rotational barriers in allyl-benzene systems [10]. This accuracy level enables reliable prediction of conformational dynamics and molecular flexibility.